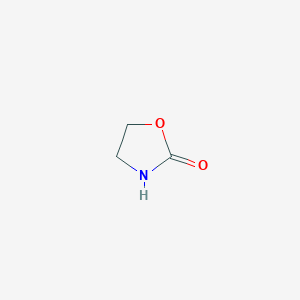
2-Oxazolidinone
Cat. No. B127357
Key on ui cas rn:
497-25-6
M. Wt: 87.08 g/mol
InChI Key: IZXIZTKNFFYFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04500717
Procedure details


In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[C:4](=[O:10])([O:6][CH2:7][CH2:8][OH:9])[NH2:5].C(=O)([O-])[O-].[K+].[K+]>>[C:4](=[O:10])([O:6][CH2:7][CH2:8][OH:9])[NH2:5].[OH:3][CH2:2][CH2:1][N:5]1[CH2:8][CH2:7][O:6][C:4]1=[O:10].[O:6]1[CH2:7][CH2:8][NH:5][C:4]1=[O:10] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OCCO)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(OCCO)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN1C(OCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04500717
Procedure details


In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[C:4](=[O:10])([O:6][CH2:7][CH2:8][OH:9])[NH2:5].C(=O)([O-])[O-].[K+].[K+]>>[C:4](=[O:10])([O:6][CH2:7][CH2:8][OH:9])[NH2:5].[OH:3][CH2:2][CH2:1][N:5]1[CH2:8][CH2:7][O:6][C:4]1=[O:10].[O:6]1[CH2:7][CH2:8][NH:5][C:4]1=[O:10] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OCCO)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(OCCO)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN1C(OCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04500717
Procedure details


In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[C:4](=[O:10])([O:6][CH2:7][CH2:8][OH:9])[NH2:5].C(=O)([O-])[O-].[K+].[K+]>>[C:4](=[O:10])([O:6][CH2:7][CH2:8][OH:9])[NH2:5].[OH:3][CH2:2][CH2:1][N:5]1[CH2:8][CH2:7][O:6][C:4]1=[O:10].[O:6]1[CH2:7][CH2:8][NH:5][C:4]1=[O:10] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OCCO)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(OCCO)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN1C(OCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
